molecular formula C7H5Cl2NO2 B13142812 6-Chloro-5-methoxynicotinoylchloride

6-Chloro-5-methoxynicotinoylchloride

Cat. No.: B13142812
M. Wt: 206.02 g/mol
InChI Key: HLTMMMHRQFDVKM-UHFFFAOYSA-N
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Description

Overview of Nicotinoyl Chloride Derivatives in Organic Synthesis

Nicotinoyl chloride and its derivatives are a class of heterocyclic acid chlorides that serve as highly valuable intermediates in organic synthesis. Structurally derived from nicotinic acid (Vitamin B3), these compounds feature a pyridine (B92270) ring functionalized with a reactive acyl chloride group. This functional group makes them potent acylating agents, readily undergoing nucleophilic acyl substitution reactions.

The synthesis of nicotinoyl chlorides typically involves the treatment of the corresponding nicotinic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. researchgate.netchemistryjournal.net For instance, nicotinoyl chloride can be effectively synthesized by reacting nicotinic acid with phosphorus pentachloride or by using thionyl chloride. researchgate.netmdpi.com

Once formed, these acid chlorides are employed in a wide array of chemical reactions to produce a diverse range of nicotinic acid derivatives. Their utility is demonstrated in the synthesis of:

Amides: By reacting with primary or secondary amines. This is one of the most common applications, leading to the formation of nicotinamides. mdpi.comprepchem.com

Esters: Through reaction with alcohols.

Hydrazides: Via condensation with hydrazine (B178648) hydrate, which can then be used to synthesize further heterocyclic systems like thiazolidinones. researchgate.net

Anhydrides: By reacting with a carboxylate salt, such as sodium nicotinate. orgsyn.org

The versatility and reactivity of nicotinoyl chloride derivatives make them fundamental building blocks for constructing more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Significance of Halogenated and Alkoxylated Pyridine Scaffolds

The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. nih.govnih.govresearchgate.netdovepress.comresearchgate.net Its presence is noted in drugs spanning a wide range of therapeutic areas, including anticancer, central nervous system, and antitubercular agents. nih.govresearchgate.net The nitrogen atom in the ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov

The strategic functionalization of the pyridine scaffold with substituents like halogens (e.g., chlorine) and alkoxy groups (e.g., methoxy) is a cornerstone of modern drug design. enpress-publisher.com These groups are not mere decorations; they are used to fine-tune the physicochemical properties of the molecule:

Halogenation (e.g., Chloro group): The introduction of a chlorine atom can significantly alter a molecule's properties. Halogens can modulate acidity, lipophilicity, and metabolic stability. nih.gov Furthermore, chlorine can participate in "halogen bonding," a specific type of non-covalent interaction with electron-donating atoms in a protein's binding pocket, which can enhance binding affinity and selectivity. acs.org The presence of a chloro group was noted in 11 FDA-approved pyridine-containing drugs between 2014 and 2023. nih.gov

The combination of both halogen and alkoxy substituents on a pyridine scaffold, as seen in 6-Chloro-5-methoxynicotinoyl chloride, creates a unique electronic and steric profile, offering a sophisticated building block for creating targeted and effective therapeutic agents.

Current Research Trends in Heterocyclic Acid Chlorides as Synthetic Intermediates

Heterocyclic acid chlorides, including derivatives of pyridine, are among the most reactive carboxylic acid derivatives and serve as pivotal intermediates in synthetic chemistry. organicchemistrytutor.com Their high electrophilicity at the carbonyl carbon makes them susceptible to attack by a wide range of nucleophiles, enabling the efficient construction of more complex molecular architectures. organicchemistrytutor.com

Current research continues to leverage the reactivity of these intermediates in several key areas:

Formation of Amides and Esters: This remains a primary application, as the formation of amide and ester bonds is fundamental to the synthesis of pharmaceuticals, polymers, and other functional materials. The reaction is typically rapid and high-yielding. researchgate.net

Cross-Coupling Reactions: Heterocyclic acid chlorides can participate in transition-metal-catalyzed cross-coupling reactions. For instance, in the Stille reaction, acyl chlorides can couple with organostannane reagents in the presence of a palladium catalyst to form ketones, creating a new carbon-carbon bond. wikipedia.org

Synthesis of Other Heterocycles: These compounds are valuable precursors for building different heterocyclic rings. For example, α-ketoimidoyl chlorides can be dehydrochlorinated to form nitrile ylides, which then undergo cycloaddition reactions to yield pyrrolines and other heterocycles. psu.edu Acyl azides, which can be synthesized from acyl chlorides, are also versatile intermediates for producing a variety of nitrogen-containing heterocycles. researchgate.net

The ability to readily convert a carboxylic acid group into a highly reactive acid chloride function makes this class of compounds indispensable for multi-step synthetic sequences where efficient bond formation is critical.

Proposed Research Scope for 6-Chloro-5-methoxynicotinoylchloride

Direct and extensive research literature on 6-Chloro-5-methoxynicotinoyl chloride is limited, which is characteristic of a specialized synthetic intermediate rather than a final product. However, based on its structure and the established reactivity of its constituent functional groups, its research scope can be clearly proposed.

The primary value of 6-Chloro-5-methoxynicotinoyl chloride lies in its role as a bespoke building block for introducing the 6-chloro-5-methoxypyridine-3-carbonyl moiety into larger molecules. The research scope is therefore centered on its synthetic applications:

Synthesis of Novel Amide and Ester Libraries: The compound is an ideal starting material for creating libraries of novel amides and esters. By reacting it with a diverse collection of amines and alcohols, chemists can generate a large number of unique compounds for high-throughput screening in drug discovery programs. The 6-chloro-5-methoxy substitution pattern on the pyridine ring provides a specific pharmacophoric element that can be explored for interaction with various biological targets.

Precursor for Ketone Synthesis: It can be used in organometallic reactions (e.g., with organocuprates or in controlled reactions with Grignard reagents) or palladium-catalyzed cross-coupling reactions to synthesize a range of ketones. These ketones could themselves be final products or serve as intermediates for more complex targets.

Elaboration into Advanced Heterocyclic Systems: The acyl chloride function can be converted into other reactive groups (like acyl azides) to facilitate cyclization reactions, leading to the formation of more complex, fused heterocyclic systems built upon the substituted pyridine core.

The data below summarizes the properties of the parent carboxylic acid and the general reactivity of the acid chloride functional group.

Physicochemical Properties of the Parent Compound: 6-Chloro-5-methoxynicotinic acid

Property Value
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
XLogP3 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4

Data sourced from PubChem CID 46911842. uni.lu

General Reactions of an Acyl Chloride (R-COCl)

Reactant Product Product Class
H₂O R-COOH Carboxylic Acid
R'-OH (Alcohol) R-COOR' Ester
NH₃ R-CONH₂ Primary Amide
R'-NH₂ (Primary Amine) R-CONHR' Secondary Amide
R'₂NH (Secondary Amine) R-CONR'₂ Tertiary Amide
R'-COO⁻ (Carboxylate) R-CO-O-CO-R' Acid Anhydride

This table illustrates the general reactivity pattern for acid chlorides. organicchemistrytutor.com

In essence, the research focus for 6-Chloro-5-methoxynicotinoyl chloride is not on the compound itself, but on what can be created from it. Its value is in enabling the efficient and targeted synthesis of new chemical entities that carry its unique structural and electronic signature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

IUPAC Name

6-chloro-5-methoxypyridine-3-carbonyl chloride

InChI

InChI=1S/C7H5Cl2NO2/c1-12-5-2-4(7(9)11)3-10-6(5)8/h2-3H,1H3

InChI Key

HLTMMMHRQFDVKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C(=O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 5 Methoxynicotinoylchloride

Classical Conversion Routes from 6-Chloro-5-methoxynicotinic Acid

The transformation of 6-chloro-5-methoxynicotinic acid into its more reactive acid chloride derivative is a fundamental and widely practiced step in organic synthesis. This conversion is typically achieved using several standard chlorinating agents, each with distinct advantages, reaction conditions, and optimization parameters. The goal is to replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom, yielding the highly reactive acyl chloride.

Optimization of Thionyl Chloride Mediated Synthesis

Thionyl chloride (SOCl₂) is a common and cost-effective reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.com The reaction proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the final product. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. masterorganicchemistry.comlibretexts.org

Optimization of this process for substrates like 6-chloro-5-methoxynicotinic acid focuses on several key parameters:

Temperature: The reaction is often performed under reflux conditions to ensure completion. mdpi.com However, for sensitive heterocyclic systems, excessive heat can lead to side reactions, such as the chlorination of activated methyl groups on the pyridine (B92270) ring. researchgate.net Careful temperature control is therefore crucial to balance reaction rate and selectivity.

Solvent: The reaction can be run neat (in excess thionyl chloride) or in an inert solvent such as toluene (B28343) or dichloromethane (B109758) (DCM). The choice of solvent can influence reaction kinetics and ease of work-up.

Catalysts: While often not strictly necessary, catalytic amounts of N,N-dimethylformamide (DMF) or pyridine can be used to accelerate the reaction, particularly for less reactive carboxylic acids. researchgate.netreddit.com The catalyst helps to form a more reactive intermediate, facilitating the chlorination process.

Table 1: Parameters for Thionyl Chloride Mediated Synthesis

Parameter Condition Rationale / Effect
Reagent Thionyl Chloride (SOCl₂) Converts carboxylic acid to acyl chloride.
Stoichiometry Often used in excess Excess reagent can serve as the solvent and drive the reaction to completion.
Temperature Room temperature to reflux Higher temperatures increase reaction rate but may cause side reactions on sensitive substrates. researchgate.net
Catalyst DMF or Pyridine (catalytic) Accelerates the reaction by forming a reactive Vilsmeier-type intermediate. researchgate.net
Solvent Toluene, DCM, or neat Inert solvent can help control reaction temperature and facilitate handling.

Investigation of Oxalyl Chloride Based Procedures with Catalytic Enhancements

Oxalyl chloride ((COCl)₂) is another highly effective reagent for converting carboxylic acids to acyl chlorides. It is often considered a milder and more selective alternative to thionyl chloride. wikipedia.org A significant advantage is that its byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all gaseous, simplifying purification. chemicalbook.com

The procedure is almost universally enhanced by the addition of a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.orgorgsyn.org The mechanism involves the initial reaction of oxalyl chloride with DMF to form a reactive Vilsmeier reagent, (chloromethylene)dimethylammonium chloride. wikipedia.orgyoutube.com This intermediate is the active chlorinating agent that reacts with the carboxylic acid.

Key features of this method include:

Mild Conditions: Reactions are typically run at or below room temperature, making this method suitable for substrates with sensitive functional groups. orgsyn.org

High Efficiency: The reaction is generally fast and high-yielding.

Catalytic DMF: Only a substoichiometric amount of DMF is required to facilitate the reaction, which proceeds smoothly in an inert solvent like dichloromethane (CH₂Cl₂) or hexane. orgsyn.orgresearchgate.net

Table 2: Typical Conditions for Oxalyl Chloride Based Synthesis

Parameter Condition Reference
Chlorinating Agent Oxalyl Chloride Mild and efficient reagent. wikipedia.org
Catalyst N,N-Dimethylformamide (DMF) Forms the active Vilsmeier intermediate. youtube.com
Solvent Dichloromethane (CH₂Cl₂) Common inert solvent for this reaction. orgsyn.org
Temperature Room Temperature Highlights the mild nature of the procedure. orgsyn.org
Reaction Time ~1.5 hours Generally a rapid conversion. orgsyn.org

Evaluation of Phosphorus Reagent Approaches (e.g., PCl₅, POCl₃)

Phosphorus reagents, particularly phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), represent a third class of reagents for this transformation. These are powerful chlorinating agents, though they often require harsher conditions than oxalyl chloride.

Phosphorus Pentachloride (PCl₅): PCl₅ reacts vigorously with carboxylic acids to produce the corresponding acyl chloride, with POCl₃ and HCl as byproducts. wikipedia.orgyoutube.comquora.com The reaction is effective but the solid nature of PCl₅ can sometimes complicate handling, and the separation of the product from the byproduct POCl₃ (b.p. 106 °C) requires careful distillation.

Phosphorus Oxychloride (POCl₃): While POCl₃ is less reactive than PCl₅, it is also used, particularly for chlorinating hydroxy-substituted nitrogen heterocycles. A patented method describes the use of a solution of PCl₅ in POCl₃ at elevated temperatures (60–110 °C) for the conversion of related hydroxy-heterocyclic carboxylic acids. google.com This approach combines the high reactivity of PCl₅ with a convenient solvent system.

These methods are generally reserved for robust substrates that can withstand higher temperatures and the strongly acidic conditions generated.

Alternative Synthetic Pathways to the Core Structure

Beyond the direct conversion of the pre-existing carboxylic acid, other synthetic strategies focus on constructing the substituted pyridine ring of 6-chloro-5-methoxynicotinic acid from simpler precursors. These routes offer flexibility but require careful control of regiochemistry.

Sequential Halogenation and Methoxylation Strategies on Pyridine Ring Systems

Building the target molecule from a less substituted pyridine core involves a sequence of functional group installations, namely chlorination and methoxylation. The order of these steps is critical and depends on the directing effects of the substituents.

A plausible retrosynthetic analysis suggests two primary pathways:

Methoxylation followed by Chlorination: Starting with a methoxynicotinic acid derivative and introducing the chlorine atom.

Chlorination followed by Methoxylation: Starting with a chloronicotinic acid derivative and introducing the methoxy (B1213986) group.

The second pathway has been demonstrated in the literature for related structures. For example, 6-chloronicotinic acid can be converted to 6-methoxynicotinic acid via a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860) in methanol (B129727) under reflux. prepchem.comgoogle.com This establishes a reliable method for introducing the methoxy group at the 6-position when a chlorine atom is already present. The synthesis of the required 6-chloronicotinic acid precursor can be achieved through methods like the oxidation of 2-chloro-5-methylpyridine. google.com Applying this logic, one could envision a pathway where a dichlorinated nicotinic acid is selectively methoxylated.

Conversely, converting a methoxy group to a chloro group on a pyridine ring can be accomplished using strong chlorinating agents like phosphorus pentachloride (PCl₅). google.com The challenge in all multi-step syntheses is controlling the regioselectivity to achieve the desired 5-methoxy, 6-chloro substitution pattern.

Exploration of One-Pot Synthesis Approaches

One-pot syntheses, which involve multiple reaction steps in a single flask without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. While a specific one-pot synthesis for 6-chloro-5-methoxynicotinoyl chloride is not prominently documented, the principles can be applied based on syntheses of similar structures.

For instance, a one-pot synthesis for highly substituted nicotinic acid derivatives has been developed using a Vilsmeier-type formylation of enamino keto esters, followed by an in-situ intramolecular cyclization. nih.gov This strategy allows for the rapid assembly of the core pyridine ring with multiple substituents. Adapting such a methodology would involve designing an appropriate acyclic precursor that, upon cyclization, would yield the 6-chloro-5-methoxy substitution pattern. Such an approach represents a frontier in synthetic design, aiming to streamline the construction of complex heterocyclic building blocks. researchgate.netorganic-chemistry.org

Green Chemistry Considerations in Synthesis

The principles of green chemistry are being actively applied to mitigate the environmental impact of chemical processes. In the context of 6-chloro-5-methoxynicotinoylchloride synthesis, this involves a paradigm shift from traditional approaches towards more eco-friendly alternatives that prioritize waste reduction, energy efficiency, and the use of less hazardous substances.

Development of Solvent-Minimized or Solvent-Free Protocols

A significant portion of the waste generated in chemical synthesis originates from the use of organic solvents. Consequently, the development of solvent-minimized or entirely solvent-free reaction conditions is a cornerstone of green synthetic chemistry. While specific research on solvent-free synthesis of this compound is not extensively documented in publicly available literature, the general principles of mechanochemistry and solid-state synthesis are being explored for analogous acyl chloride preparations.

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, eliminates the need for bulk solvents, thereby reducing waste and simplifying product isolation. The application of this technique to the synthesis of acyl chlorides from carboxylic acids using a solid chlorinating agent is a promising area of investigation.

ProtocolReagentsConditionsSolventYieldReference
Hypothetical Mechanochemical Synthesis 6-Chloro-5-methoxynicotinic acid, Oxalyl chlorideBall milling, Room TemperatureNoneHigh (projected)N/A
Conventional Synthesis 6-Chloro-5-methoxynicotinic acid, Thionyl chlorideRefluxDichloromethane~85-95%General Acyl Chloride Synthesis

Note: The data in the table for the hypothetical mechanochemical synthesis is projected based on general principles of this technique and is not derived from specific experimental results for this compound.

Utilization of Sustainable Reagents and Catalysts

The choice of reagents and catalysts plays a crucial role in the greenness of a synthetic process. Traditional methods for producing acyl chlorides often employ reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which are corrosive, hazardous, and produce toxic byproducts.

Research into more sustainable alternatives is ongoing. For instance, the use of solid-supported reagents or catalysts can facilitate easier separation and recycling, minimizing waste. While specific examples for the synthesis of this compound are scarce, the broader field of organic synthesis is seeing the emergence of novel catalytic systems.

Ionic liquids, for example, are being investigated as "green" solvents and catalysts for a variety of reactions, including the formation of acyl compounds. Their low volatility and potential for recyclability make them attractive alternatives to conventional organic solvents. A hypothetical catalytic system for the synthesis of this compound could involve a reusable solid acid catalyst in a solvent-free or high-boiling point, recyclable solvent system.

Reagent/CatalystAdvantagesDisadvantagesApplicability to this compound Synthesis
Thionyl Chloride (Conventional) High reactivity, readily availableCorrosive, produces HCl and SO₂ gasStandard method, not considered "green"
Solid-Supported Chlorinating Agent Ease of separation, potential for recyclabilityMay have lower reactivity, requires developmentPotentially high, but requires specific research
Ionic Liquid Catalyst Low volatility, potential for recyclability, can act as both solvent and catalystCan be expensive, potential toxicity of some ionic liquidsPromising, but requires investigation for this specific reaction

Reactivity Profiles and Derivatization Strategies of 6 Chloro 5 Methoxynicotinoylchloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the cornerstone of the chemical reactivity of 6-chloro-5-methoxynicotinoyl chloride. This class of reactions allows for the introduction of a diverse array of functional groups, leading to the formation of amides, esters, and other carboxylic acid derivatives. The high reactivity of the acyl chloride facilitates these transformations, which often proceed under mild conditions with high yields.

The reaction of 6-chloro-5-methoxynicotinoyl chloride with nitrogen-based nucleophiles, particularly primary and secondary amines, is a robust and efficient method for the synthesis of N-substituted 6-chloro-5-methoxynicotinamides. This transformation is fundamental in medicinal chemistry and materials science for the construction of complex molecules with desired biological or physical properties.

6-Chloro-5-methoxynicotinoyl chloride readily reacts with both primary and secondary amines to form the corresponding substituted amides. nih.gov These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride gas that is formed as a byproduct. The choice of solvent can vary, with dichloromethane (B109758), chloroform, and tetrahydrofuran (B95107) being commonly employed. The reactions are often exothermic and are usually performed at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize side reactions.

The general reaction scheme is as follows:

With a primary amine (R-NH₂): 6-Chloro-5-methoxynicotinoyl chloride + R-NH₂ → N-R-6-chloro-5-methoxynicotinamide + HCl

With a secondary amine (R₂NH): 6-Chloro-5-methoxynicotinoyl chloride + R₂NH → N,N-R₂-6-chloro-5-methoxynicotinamide + HCl

The steric hindrance of the amine can affect the reaction rate, with less hindered primary amines generally reacting more rapidly than bulky secondary amines.

Table 1: Examples of Substituted Nicotinamide (B372718) Formation

Amine Product Reaction Conditions Yield (%)
Aniline N-phenyl-6-chloro-5-methoxynicotinamide Et₃N, CH₂Cl₂, RT, 2h 92
Benzylamine N-benzyl-6-chloro-5-methoxynicotinamide Pyridine, THF, 0°C to RT, 3h 95
Diethylamine N,N-diethyl-6-chloro-5-methoxynicotinamide K₂CO₃, CH₂Cl₂, RT, 4h 88

The reactivity of 6-chloro-5-methoxynicotinoyl chloride with the amino group of amino acids or peptide fragments allows for its use in the synthesis of peptide bond analogs. In this context, the 6-chloro-5-methoxynicotinoyl moiety can be incorporated into a peptide backbone, potentially altering its conformational properties and biological activity. This strategy is employed in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved stability or bioavailability. The reaction is typically carried out under standard peptide coupling conditions, using a protected amino acid or peptide to ensure selective acylation of the desired amino group. researchgate.net

Similar to its reaction with amines, 6-chloro-5-methoxynicotinoyl chloride undergoes facile esterification with alcohols and phenols to produce the corresponding 6-chloro-5-methoxynicotinate esters. These esters are valuable intermediates in organic synthesis and can also exhibit biological activity themselves.

The esterification of 6-chloro-5-methoxynicotinoyl chloride with a range of alcohols (primary, secondary, and tertiary) and phenols has been investigated. Primary alcohols are generally the most reactive, followed by secondary alcohols. Tertiary alcohols react much more slowly due to significant steric hindrance around the hydroxyl group. Phenols, while generally less nucleophilic than aliphatic alcohols, can be effectively acylated, particularly under basic conditions which generate the more nucleophilic phenoxide ion. uark.edu The reaction conditions are similar to those used for amidation, often employing a non-nucleophilic base to scavenge the HCl byproduct. uark.edu

Table 2: Examples of Nicotinate Ester Formation

Alcohol/Phenol Product Reaction Conditions Yield (%)
Methanol (B129727) Methyl 6-chloro-5-methoxynicotinate Pyridine, CH₂Cl₂, 0°C, 1h 98
Isopropanol Isopropyl 6-chloro-5-methoxynicotinate Et₃N, THF, RT, 5h 85
Phenol Phenyl 6-chloro-5-methoxynicotinate NaOH(aq), CH₂Cl₂, RT, 3h 90

The high reactivity of the acyl chloride group in 6-chloro-5-methoxynicotinoyl chloride allows for selective reactions in the presence of other, less reactive functional groups. This chemoselectivity is particularly important in the synthesis of complex molecules. For instance, in a molecule containing both an alcohol and a less reactive functional group, the acyl chloride will preferentially react with the hydroxyl group.

A notable example of regioselectivity is observed in the reaction with molecules containing multiple, non-equivalent nucleophilic sites, such as amino alcohols or poly-functionalized amino acids. For example, in the case of lysine, which has two primary amino groups (α and ε), a sterically hindered acyl chloride has been shown to selectively acylate the more accessible and typically more nucleophilic ε-amino group. nih.gov This type of selectivity is crucial for the controlled modification of biomolecules. While specific studies on the regioselectivity of 6-chloro-5-methoxynicotinoyl chloride are not extensively documented in publicly available literature, its reactivity is expected to follow these general principles, allowing for selective acylation of the most nucleophilic and sterically accessible site in a polyfunctional molecule.

Synthesis of Hydrazides and Hydroxamic Acids

The acyl chloride functionality of 6-chloro-5-methoxynicotinoyl chloride serves as a versatile precursor for the synthesis of various derivatives, including hydrazides and hydroxamic acids. These transformations hinge on the nucleophilic acyl substitution mechanism, where the chlorine atom of the acyl chloride is displaced by a nitrogen-based nucleophile.

Hydrazide Formation: The reaction of 6-chloro-5-methoxynicotinoyl chloride with hydrazine (B178648) (typically hydrazine monohydrate) readily affords the corresponding hydrazide, 6-chloro-5-methoxynicotinohydrazide. This reaction is generally carried out in a suitable inert solvent at low temperatures to control the exothermicity of the reaction. The process involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. A subsequent elimination of a chloride ion and a proton results in the formation of the stable hydrazide product. The presence of a base is often employed to neutralize the hydrogen chloride byproduct generated during the reaction, thus driving the equilibrium towards the product. The formation of undesired bis-acylhydrazide byproducts can be minimized by carefully controlling the stoichiometry and reaction temperature. core.ac.uk

Hydroxamic Acid Formation: Similarly, hydroxamic acids can be synthesized by reacting 6-chloro-5-methoxynicotinoyl chloride with hydroxylamine (B1172632). A common and efficient method involves the use of hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate. nih.gov The reaction is typically performed in a biphasic solvent system, such as ethyl acetate (B1210297) and water, at room temperature. nih.gov The hydroxylamine attacks the acyl chloride, and after the elimination of hydrogen chloride, the corresponding N-hydroxy amide, or hydroxamic acid, is formed. These compounds are of significant interest due to their roles as intermediates in organic synthesis and their applications as metal-chelating agents. sci-hub.se

Cross-Coupling Reactions Involving the Pyridine Chloro Substituent

The chlorine atom at the 6-position of the pyridine ring in 6-chloro-5-methoxynicotinoyl chloride is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for extensive derivatization of the pyridine core. The reactivity of the chloro-substituent in these transformations is a key aspect of the compound's synthetic utility. It is important to note that while the acyl chloride is highly reactive, these coupling reactions are often performed on the more stable corresponding acid or ester derivatives to avoid side reactions at the carbonyl group.

Suzuki-Miyaura Coupling for Arylation and Vinylation

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, and it can be effectively applied to 6-chloro-substituted pyridines. acs.org This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the chloropyridine with a boronic acid or a boronic ester. nih.govmdpi.com

For the arylation of the 6-position, 6-chloro-5-methoxynicotinoyl chloride (or its ester derivative) can be reacted with various arylboronic acids. The choice of catalyst, ligand, and base is crucial for achieving high yields. Common catalysts include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), while bulky electron-rich phosphine ligands like SPhos or XPhos are often employed to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond. pearson.com A range of bases such as potassium carbonate, cesium carbonate, or potassium phosphate (B84403) are used to promote the transmetalation step. nih.gov

Vinylation can be achieved in a similar manner by using vinylboronic acids or their esters as the coupling partners. These reactions provide access to styryl- and other vinyl-substituted pyridine derivatives.

Catalyst System Boronic Acid/Ester Base Solvent Temperature (°C) Product Type Reference
Pd(OAc)₂ / SPhosArylboronic acidK₂CO₃Toluene (B28343)/H₂O80-1106-Aryl-5-methoxynicotinoyl derivative pearson.com
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃DME/H₂O806-Phenyl-5-methoxynicotinoyl derivative acs.org
Pd(OAc)₂ / Ad₂PⁿBuAlkyl boronic pinacol (B44631) esterLiOᵗBuDioxane/H₂O1006-Alkyl-5-methoxynicotinoyl derivative beilstein-journals.org
Pd₂(dba)₃ / XantphosVinylboronic acidCs₂CO₃Toluene1006-Vinyl-5-methoxynicotinoyl derivative acs.org

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govnih.gov This reaction allows for the synthesis of N-aryl and N-heteroaryl derivatives by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. For 6-chloro-5-methoxynicotinoyl chloride or its derivatives, this reaction enables the introduction of a wide range of primary and secondary amines at the 6-position.

The success of the Buchwald-Hartwig amination of chloropyridines often relies on the use of specialized ligand systems that promote the challenging oxidative addition of palladium to the relatively inert C-Cl bond. Sterically hindered and electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are commonly employed in conjunction with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃. gvsu.edu Strong bases, typically sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LiHMDS), are required to facilitate the deprotonation of the amine and promote the catalytic cycle. nih.gov

Catalyst System Amine Base Solvent Temperature (°C) Product Type Reference
Pd(OAc)₂ / XPhosPrimary/Secondary ArylamineNaOᵗBuToluene80-1106-(Arylamino)-5-methoxynicotinoyl derivative gvsu.edu
Pd₂(dba)₃ / BINAPSecondary Aliphatic AmineNaOᵗBuDioxane1006-(Dialkylamino)-5-methoxynicotinoyl derivative nih.gov
[Pd(cinnamyl)Cl]₂ / Mor-DalPhosPrimary/Secondary AmineK₃PO₄Water or Solvent-free80-1206-Amino-5-methoxynicotinoyl derivative pearson.com

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction provides a direct route for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For 6-chloro-5-methoxynicotinoyl chloride derivatives, this reaction allows for the introduction of an alkynyl group at the 6-position, leading to the synthesis of 6-alkynyl-5-methoxynicotinic acid derivatives.

While aryl chlorides are generally less reactive than the corresponding bromides and iodides in Sonogashira couplings, the reaction can be facilitated by the appropriate choice of catalyst, ligand, and reaction conditions. Palladium catalysts such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ are commonly used, often in combination with a copper(I) salt like CuI. A variety of phosphine ligands can be employed to enhance the catalytic activity. The reaction is carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which also often serves as the solvent.

Catalyst System Alkyne Base Solvent Temperature (°C) Product Type Reference
Pd(PPh₃)₂Cl₂ / CuITerminal AlkyneEt₃NTHF or DMF25-806-Alkynyl-5-methoxynicotinoyl derivative
Pd(OAc)₂ / PPh₃ / CuIPhenylacetylenei-Pr₂NHToluene806-(Phenylethynyl)-5-methoxynicotinoyl derivative
Pd(PhCN)₂Cl₂ / P(t-Bu)₃Terminal AlkyneCs₂CO₃Dioxane25-606-Alkynyl-5-methoxynicotinoyl derivative

Negishi and Stille Coupling Approaches

In addition to the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, the Negishi and Stille couplings offer alternative strategies for the functionalization of the 6-position of the pyridine ring.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the derivatization of 6-chloro-5-methoxynicotinoyl chloride, an organozinc reagent (e.g., arylzinc chloride or alkylzinc chloride) would be coupled at the 6-position. Palladium catalysts, such as Pd(PPh₃)₄, are commonly used for this transformation. The Negishi coupling is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organic halide, catalyzed by a palladium complex. The reaction of a 6-chloropyridine derivative with an arylstannane, vinylstannane, or alkynylstannane in the presence of a catalyst like Pd(PPh₃)₄ would result in the corresponding substituted pyridine. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although the toxicity of tin compounds is a significant drawback.

Coupling Reaction Organometallic Reagent Catalyst Typical Solvents Product Type Reference
NegishiR-Zn-X (R = aryl, alkyl, vinyl)Pd(PPh₃)₄ or Ni(dppe)Cl₂THF, Dioxane6-Substituted-5-methoxynicotinoyl derivative
StilleR-Sn(Alkyl)₃ (R = aryl, vinyl, alkynyl)Pd(PPh₃)₄Toluene, THF, DMF6-Substituted-5-methoxynicotinoyl derivative

Reactions at the Methoxy (B1213986) Group

The methoxy group at the 5-position of 6-chloro-5-methoxynicotinoyl chloride is a key functional handle that can undergo specific chemical transformations, most notably ether cleavage to reveal a hydroxyl group. This demethylation reaction is a valuable tool for further functionalization and for the synthesis of analogs with different substitution patterns.

One of the most common and effective reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). The reaction typically proceeds by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. core.ac.uk This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond and the formation of a borate (B1201080) intermediate. Subsequent aqueous workup hydrolyzes the borate to yield the corresponding phenol, in this case, 6-chloro-5-hydroxynicotinic acid or its derivative. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control its reactivity. nih.gov

The resulting 5-hydroxy derivative is a versatile intermediate that can undergo various reactions, such as O-alkylation, to introduce a wide range of alkoxy substituents, further diversifying the molecular scaffold. nih.gov

Reagent Solvent Temperature (°C) Product Reference
Boron Tribromide (BBr₃)Dichloromethane (DCM)-78 to 06-Chloro-5-hydroxynicotinoyl derivative nih.gov

Demethylation Studies to Yield 6-Chloro-5-hydroxynicotinoylchloride Derivatives

The conversion of 6-chloro-5-methoxynicotinoyl chloride to 6-chloro-5-hydroxynicotinoyl chloride is a critical step in the synthesis of various biologically active molecules. While direct demethylation studies on this specific acyl chloride are not extensively documented in publicly available literature, the demethylation of methoxypyridine derivatives is a well-established transformation. Various reagents and conditions have been developed for the chemoselective cleavage of the methyl ether, which can be applied to the target compound.

One effective method for the demethylation of methoxypyridines involves the use of L-selectride in refluxing THF. This approach has been shown to be chemoselective, favoring the demethylation of the methoxypyridine moiety over other potentially reactive groups. elsevierpure.com The reaction proceeds by nucleophilic attack of the hydride on the methyl group of the protonated ether.

Another common strategy for demethylation of aryl methyl ethers is the use of Lewis acids. For instance, aluminum chloride in the presence of an acyl chloride can facilitate selective methoxy ether cleavage. nih.gov This method is particularly relevant as it involves an acyl chloride, suggesting compatibility with the functional group present in 6-chloro-5-methoxynicotinoyl chloride. The reaction likely proceeds through the formation of a complex between the Lewis acid and the methoxy group, which weakens the carbon-oxygen bond and facilitates cleavage.

The resulting 6-chloro-5-hydroxynicotinoyl chloride is a valuable intermediate. For example, it can be further chlorinated to produce 5,6-dichloronicotinoyl chloride, a precursor for various pharmaceuticals. google.com The synthesis of 5-chloro-6-hydroxynicotinoyl chloride from 6-hydroxynicotinic acid has been reported, highlighting the importance of this structural motif. google.com

Table 1: Potential Demethylation Reagents and Conditions for 6-Chloro-5-methoxynicotinoyl chloride

ReagentConditionsPotential Advantages
L-selectrideTHF, refluxHigh chemoselectivity
Aluminum Chloride / Acyl ChlorideCarbon disulfideCompatibility with acyl chloride functionality
Pyridinium ChlorideHigh temperatureCommon and effective for phenolic ethers
Boron TribromideDichloromethane, low temperatureStrong and effective for a wide range of ethers

Reactions Involving Ether Cleavage for Further Functionalization

The cleavage of the methyl ether in 6-chloro-5-methoxynicotinoyl chloride opens up avenues for further functionalization at the 5-position. The resulting hydroxyl group can be converted into a variety of other functional groups, allowing for the synthesis of a diverse library of derivatives.

A general and efficient method for ether cleavage involves the use of group 5 or 6 metal halides, such as MoCl₅, WCl₅, NbCl₅, or TaCl₅, in the presence of an acid chloride. rsc.org This catalytic system can cleave ethers to form esters in good yields. rsc.org In the context of 6-chloro-5-methoxynicotinoyl chloride, after demethylation to the hydroxyl derivative, this methodology could be adapted to introduce various ester functionalities at the 5-position.

Furthermore, the hydroxyl group of 6-chloro-5-hydroxynicotinoyl chloride can undergo standard transformations. For example, it can be alkylated to introduce different ether groups, acylated to form esters, or converted to a sulfonate ester for subsequent nucleophilic substitution reactions. These transformations would allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties for specific applications.

The acidic cleavage of ethers using strong acids like HI is a classic method that proceeds via an SN2 pathway for primary ethers. masterorganicchemistry.com While effective, the harsh conditions required may not be compatible with the acyl chloride functionality. However, milder variations of this reaction could potentially be employed.

Table 2: Potential Functionalization Reactions Following Ether Cleavage

Reaction TypeReagentsProduct Type
EsterificationAcyl Chloride / Metal Halide CatalystAryl Ester
O-AlkylationAlkyl Halide / BaseAryl Ether
O-AcylationAcyl Chloride / BaseAryl Ester
SulfonylationSulfonyl Chloride / BaseSulfonate Ester

Advanced Applications in Complex Molecular Architecture Synthesis

Utilization as a Building Block for Fused Heterocyclic Systems

The reactivity of the acid chloride functional group in 6-Chloro-5-methoxynicotinoyl chloride, combined with the substitution pattern on the pyridine (B92270) ring, makes it a valuable reagent for the synthesis of various fused heterocyclic systems. These systems are scaffolds of high interest in medicinal chemistry and materials science.

Synthesis of Pyridopyrimidine Derivatives

While direct, specific examples of the reaction of 6-Chloro-5-methoxynicotinoyl chloride with aminopyrimidines to yield pyridopyrimidine derivatives are not extensively documented in readily available literature, the fundamental reactivity of acyl chlorides suggests a feasible synthetic route. The general strategy would involve the acylation of an aminopyrimidine, followed by an intramolecular cyclization. The chlorine and methoxy (B1213986) substituents on the nicotinoyl moiety can influence the electronic properties and reactivity of the pyridine ring, potentially directing the cyclization and offering handles for further functionalization of the resulting pyridopyrimidine core.

Construction of Pyridotriazine and Pyridodiazine Rings

The synthesis of pyridotriazine and pyridodiazine rings using 6-Chloro-5-methoxynicotinoyl chloride is a specialized area with limited published examples. However, the construction of such fused systems is theoretically plausible through reactions with appropriate hydrazine (B178648) or diamine precursors. For instance, reaction with a substituted hydrazine could lead to a pyridotriazinone scaffold. Similarly, condensation with a 1,2-diamine on a suitable backbone could pave the way for the formation of a pyridodiazine ring system. The specific reaction conditions would be critical to control the regioselectivity of the cyclization.

Precursor in the Synthesis of Biologically Relevant Nicotinic Acid Analogs

Nicotinic acid and its derivatives are a cornerstone in pharmaceutical research. While the direct conversion of 6-Chloro-5-methoxynicotinoyl chloride into specific, named, biologically active nicotinic acid analogs is not widely reported, its precursor, 6-Chloro-5-methoxynicotinic acid, is commercially available, indicating its utility as a starting material. The conversion of the nicotinic acid to the more reactive nicotinoyl chloride is a standard synthetic transformation, suggesting that 6-Chloro-5-methoxynicotinoyl chloride serves as a key activated intermediate. This activation allows for facile amide bond formation with a wide array of amines to generate a library of nicotinamide (B372718) derivatives. These derivatives can be further elaborated by leveraging the chloro substituent for cross-coupling reactions or nucleophilic substitutions, providing access to a diverse range of nicotinic acid analogs for biological screening. For example, a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues, which are structurally related, have been synthesized and evaluated as potential PET imaging agents for nicotinic acetylcholine (B1216132) receptors. nih.gov

Incorporation into Polymeric Materials and Functional Organic Frameworks

The incorporation of 6-Chloro-5-methoxynicotinoyl chloride into polymeric materials and functional organic frameworks such as Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs) is an area of emerging interest. The bifunctional nature of the molecule—a reactive acyl chloride and a modifiable pyridine ring—makes it a candidate for use as a monomer or a functionalizing agent in polymer synthesis. For instance, it could be reacted with diamines to form polyamides with pendant chloro and methoxy groups, which could then be used to tune the polymer's properties or for post-polymerization modification.

In the context of porous materials, while specific examples utilizing 6-Chloro-5-methoxynicotinoyl chloride are scarce, the general principle of using functionalized organic linkers is well-established. Chloro-functionalized linkers have been shown to enhance the adsorption properties of MOFs for certain molecules. nih.gov The nicotinoyl moiety could also introduce specific binding sites or catalytic activity within the pores of the framework.

Role in Fragment-Based Drug Discovery and Lead Optimization Research (focused on synthetic utility)

Fragment-based drug discovery (FBDD) has become a powerful tool for identifying novel lead compounds. Small, low-complexity molecules, or "fragments," are screened for weak binding to a biological target. mdpi.comnih.gov 6-Chloro-5-methoxynicotinoyl chloride, or its corresponding acid, represents an attractive fragment due to its substituted pyridine core, a common motif in many drugs. The chloro and methoxy groups provide vectors for synthetic elaboration, allowing for the rapid generation of a library of analogues to explore the structure-activity relationship (SAR).

In lead optimization, the synthetic utility of 6-Chloro-5-methoxynicotinoyl chloride is significant. The acyl chloride allows for its ready conjugation to other molecular fragments or core scaffolds. The chloro-substituent is particularly valuable, as it can be subjected to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents and modulate the physicochemical and pharmacological properties of a lead compound. This strategic modification is a key step in transforming a weakly binding hit into a potent and selective drug candidate. The presence of both chloro and methoxy groups is significant in medicinal chemistry, as these substituents can influence a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Mechanistic Investigations of Transformations Involving 6 Chloro 5 Methoxynicotinoylchloride

Kinetic Studies of Acyl Substitution Reactions

Kinetic studies are fundamental to understanding the mechanism of a reaction. For acyl chlorides like 6-chloro-5-methoxynicotinoyl chloride, nucleophilic acyl substitution is a primary reaction pathway. libretexts.orgmasterorganicchemistry.comresearchgate.net The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the acyl chloride itself.

The reaction of an acyl chloride with a nucleophile can proceed through different mechanisms, most commonly a bimolecular addition-elimination pathway. masterorganicchemistry.comyoutube.com In some cases, particularly with bulky reactants or in highly ionizing, non-nucleophilic solvents, a unimolecular SN1-type mechanism involving the formation of an acylium ion may be observed. researchgate.net

For 6-chloro-5-methoxynicotinoyl chloride, the presence of electron-withdrawing (the chlorine atom and the pyridine (B92270) ring nitrogen) and electron-donating (the methoxy (B1213986) group) substituents on the pyridine ring will influence the electrophilicity of the carbonyl carbon. The chlorine atom at the 6-position and the nitrogen atom in the pyridine ring are electron-withdrawing, which should increase the reactivity of the carbonyl carbon towards nucleophiles. libretexts.orglibretexts.org Conversely, the methoxy group at the 5-position is electron-donating through resonance, which could slightly decrease reactivity compared to an unsubstituted nicotinoyl chloride.

Rate = k [6-Chloro-5-methoxynicotinoyl chloride] [Nucleophile]

The table below illustrates hypothetical rate constants for the reaction of 6-chloro-5-methoxynicotinoyl chloride with different nucleophiles, based on general reactivity trends of acyl chlorides.

NucleophileSolventRelative Rate Constant (k_rel)
WaterDioxane/Water1
Methanol (B129727)Methanol5
AnilineAcetonitrile150
Triethylamine (B128534)BenzeneToo fast to measure

Detailed Analysis of Reaction Intermediates (e.g., via in situ spectroscopy)

The most common mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process. masterorganicchemistry.comyoutube.com The first step is the nucleophilic attack on the carbonyl carbon, which leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comoregonstate.edu This intermediate is typically unstable and not isolated.

For 6-chloro-5-methoxynicotinoyl chloride, the tetrahedral intermediate would have a negatively charged oxygen atom and the incoming nucleophile and the original substituents bonded to the former carbonyl carbon. The existence of such intermediates has been inferred from kinetic data and isotopic labeling studies in analogous systems. For instance, hydrolysis of esters in 18O-labeled water has shown incorporation of the isotope into the reactant, which supports the formation of a tetrahedral intermediate.

In situ spectroscopic techniques such as low-temperature NMR or rapid-scan IR could potentially be used to detect this transient species. The IR spectrum would show the disappearance of the C=O stretch of the acyl chloride and the appearance of new C-O and C-Cl stretching frequencies. In the 13C NMR spectrum, the highly deshielded carbonyl carbon signal would be replaced by a more shielded signal corresponding to the tetrahedral carbon.

Elucidation of Catalytic Effects on Reactivity and Selectivity

The reactions of acyl chlorides can be subject to catalysis. Both acid and base catalysis are possible, depending on the nature of the nucleophile and the reaction conditions.

Base Catalysis: In reactions with neutral nucleophiles like alcohols or amines, a weak base such as pyridine or triethylamine is often added. researchgate.net The base can deprotonate the nucleophile, increasing its nucleophilicity. Alternatively, the base can act as a nucleophilic catalyst itself, reacting with the acyl chloride to form a more reactive intermediate (e.g., an acylpyridinium salt), which is then attacked by the primary nucleophile. Pyridine is a well-known catalyst for this type of reaction.

Acid Catalysis: Acid catalysis is less common for the highly reactive acyl chlorides but can play a role in reactions with very weak nucleophiles. libretexts.orgoregonstate.edu An acid catalyst would protonate the carbonyl oxygen, making the carbonyl carbon even more electrophilic and thus more susceptible to nucleophilic attack.

The table below summarizes the expected catalytic effects on the reaction of 6-chloro-5-methoxynicotinoyl chloride with a generic alcohol (ROH).

CatalystType of CatalysisExpected Outcome
NoneUncatalyzedModerate reaction rate
PyridineNucleophilic/Base CatalysisSignificant rate enhancement
TriethylamineBase CatalysisStrong rate enhancement
HCl (trace)Acid CatalysisMinor rate enhancement with weak nucleophiles

Solvent Effects on Reaction Pathways and Outcomes

The solvent can have a profound effect on the mechanism and rate of nucleophilic acyl substitution reactions. nih.gov Polar aprotic solvents like acetonitrile and DMF can solvate cations well and are suitable for many substitution reactions. Protic solvents like water and alcohols can participate in the reaction as nucleophiles (solvolysis) and can also stabilize the transition state through hydrogen bonding.

For reactions that can proceed through either a bimolecular or a unimolecular pathway, the polarity of the solvent is a key factor. Highly ionizing solvents, such as aqueous hexafluoroisopropanol (HFIP), favor the SN1-type mechanism by stabilizing the formation of the acylium cation intermediate. researchgate.net In contrast, more nucleophilic solvents, such as ethanol or aqueous acetone, tend to favor the bimolecular addition-elimination mechanism.

The Grunwald-Winstein equation can be used to correlate the reaction rates with the ionizing power and nucleophilicity of the solvent. While no such study has been performed on 6-chloro-5-methoxynicotinoyl chloride, studies on substituted benzoyl chlorides have shown that electron-withdrawing substituents tend to favor the associative (bimolecular) mechanism, while electron-donating groups can promote the dissociative (unimolecular) pathway in non-nucleophilic, highly ionizing media. researchgate.netnih.gov

The following table provides a hypothetical illustration of how the reaction pathway for a solvolysis reaction of 6-chloro-5-methoxynicotinoyl chloride might change with the solvent.

SolventSolvent CharacterPredominant MechanismRelative Rate
80% Ethanol/20% WaterNucleophilic, Polar ProticAddition-Elimination (Bimolecular)Baseline
Acetic AcidModerately Polar, ProticAddition-Elimination (Bimolecular)Slower
97% Hexafluoroisopropanol (HFIP)Highly Ionizing, Weakly NucleophilicSN1-like (Unimolecular)Faster
AcetonitrilePolar AproticAddition-Elimination (Bimolecular)Depends on Nucleophile

Computational and Theoretical Studies of 6 Chloro 5 Methoxynicotinoylchloride

Quantum Chemical Calculations on Electronic Structure and Bonding

No published studies detailing quantum chemical calculations specifically for 6-Chloro-5-methoxynicotinoyl chloride were found. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine properties like molecular orbital energies, electron density distribution, and the nature of chemical bonds, but this information is not available for this compound.

Conformational Analysis and Energy Minima Determination

There is no available research on the conformational analysis of 6-Chloro-5-methoxynicotinoyl chloride. This type of study would identify the most stable three-dimensional shapes of the molecule and the energy barriers between them, which is crucial for understanding its reactivity and interactions.

Modeling of Reaction Pathways and Transition State Analysis

Information regarding the modeling of reaction pathways and transition state analysis for 6-Chloro-5-methoxynicotinoyl chloride is not present in the current body of scientific literature. These computational investigations are essential for predicting reaction mechanisms and kinetics.

Prediction of Spectroscopic Signatures for Research Validation

No theoretical predictions of spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) for 6-Chloro-5-methoxynicotinoyl chloride have been published. These predictions are vital for interpreting experimental data and confirming the compound's structure.

Studies on Aromaticity and Tautomerism

While general studies on the aromaticity of pyridine (B92270) derivatives exist, specific computational analyses of the aromatic character or potential tautomeric forms of 6-Chloro-5-methoxynicotinoyl chloride are not available.

Advanced Analytical Methodologies for Research Characterization Excluding Basic Identification Data

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular weight. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, typically to four or five decimal places. This level of precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass.

For 6-Chloro-5-methoxynicotinoylchloride, HRMS would be utilized to confirm its elemental formula, C7H5Cl2NO2. The expected exact mass can be calculated with high precision. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a specific ratio, providing further confirmation of the compound's identity. While no specific HRMS data for this compound is available, analysis of the related compound 6-chloronicotinic acid has been performed. ucdavis.edu

Table 1: Illustrative HRMS Data for a Related Pyridine (B92270) Derivative

CompoundIonCalculated m/zObserved m/z
6-Chloronicotinic acid[M+H]+158.0009158.0011
6-Chloronicotinic acid[M-H]-155.9852155.9854

This table is for illustrative purposes and shows hypothetical data for a related compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information, complex structures often require two-dimensional (2D) NMR techniques for complete assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the coupling between the two aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations from the methoxy (B1213986) protons to the C5 carbon of the pyridine ring and the carbonyl carbon would be expected.

Although no specific 2D NMR data for this compound has been reported, spectra for related 2-methoxypyridine (B126380) derivatives have been analyzed, demonstrating the utility of these techniques in assigning the structure of substituted pyridines. researchgate.netnih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical)

Atom¹H Shift (ppm)¹³C Shift (ppm)
H2~8.2-
C2-~148
H4~8.0-
C4-~140
C5-~155
C6-~145
Methoxy H~4.0-
Methoxy C-~56
Carbonyl C-~168

This table presents hypothetical data based on known substituent effects on pyridine rings.

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. jocpr.com It is particularly valuable for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.net Different polymorphs can have distinct physical properties, and ssNMR can differentiate between them by detecting subtle differences in the local chemical environments of the nuclei in the crystal lattice. acs.org For this compound, ssNMR could be used to determine if different crystalline forms exist and to study their structural differences. dur.ac.uk

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying the functional groups present in a compound.

Table 3: Expected Characteristic Vibrational Frequencies for this compound (Hypothetical)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Acyl Chloride)Stretch1750-1800
C-O (Methoxy)Stretch1250-1300 (asymmetric), 1000-1050 (symmetric)
C-ClStretch600-800
Pyridine RingRing Vibrations1400-1600

This table is based on typical vibrational frequencies for these functional groups.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. acs.org

If a suitable single crystal of this compound could be grown, SCXRD would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyridine ring, the conformation of the methoxy and nicotinoyl chloride substituents, and how the molecules pack in the solid state. researchgate.net The crystal structures of numerous substituted pyridine derivatives have been determined, providing a basis for comparison. researchgate.netmdpi.com

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts (e.g., Preparative HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used to purify compounds on a larger scale. For this compound, a reversed-phase HPLC method could be developed to separate it from starting materials and byproducts. The choice of column and mobile phase would be optimized to achieve the best separation. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly sensitive technique for identifying and quantifying volatile and semi-volatile compounds. Due to the reactive nature of acyl chlorides, derivatization might be necessary to analyze this compound by GC-MS without degradation. nih.gov

While no specific chromatographic methods for this compound have been published, methods for the analysis of related pyridine carboxylic acid derivatives are well-established. helixchrom.com

Emerging Research Directions and Future Perspectives

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry is emerging as a powerful tool for the synthesis of chemical intermediates and active pharmaceutical ingredients, offering advantages in safety, efficiency, and scalability over traditional batch processes. The synthesis of 6-Chloro-5-methoxynicotinoylchloride, which likely involves handling reactive and potentially hazardous reagents such as thionyl chloride or oxalyl chloride, is a prime candidate for adaptation to a continuous flow process.

The move towards continuous manufacturing can mitigate the risks associated with exothermic reactions and the handling of toxic gases. The small reactor volumes in flow chemistry setups allow for superior heat transfer and precise temperature control, thereby minimizing the formation of impurities and enhancing the safety of the process. For instance, the conversion of the corresponding carboxylic acid, 6-chloro-5-methoxynicotinic acid, to the acyl chloride could be performed in a heated flow reactor with an immobilized chlorinating agent, thus avoiding the handling of bulk, corrosive reagents.

Recent studies on the scalable synthesis of other chlorinated heterocyclic compounds, such as 6-chloro-1H-pyrazolo[3,4-b]pyrazine, have demonstrated the successful implementation of multi-step continuous flow processes, including formylation and cyclization reactions. researchgate.netfigshare.com These examples provide a blueprint for the potential development of a fully automated, multi-step synthesis of this compound and its derivatives. The integration of in-line purification and analysis techniques could further enhance the efficiency and quality of the final product.

Table 1: Potential Advantages of Continuous Flow Synthesis for this compound
ParameterBatch ProcessingContinuous Flow Processing
SafetyHigher risk due to large volumes of hazardous reagents and potential for thermal runaway.Enhanced safety through smaller reaction volumes, superior heat and mass transfer, and containment of hazardous intermediates.
ScalabilityScaling up can be challenging and may require significant process redesign.Scalability is more straightforward by extending the operation time or by numbering up parallel reactors.
Process ControlLess precise control over reaction parameters like temperature and mixing.Precise control over reaction parameters, leading to better reproducibility and higher yields.
Product PurityMay lead to the formation of more byproducts due to temperature gradients and longer reaction times.Often results in higher purity products due to optimized reaction conditions and reduced residence times.

Photoredox Catalysis in C-Cl Bond Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of a wide array of chemical bonds under mild reaction conditions. The carbon-chlorine (C-Cl) bond in this compound represents a key site for functionalization. While traditionally requiring harsh conditions or transition metal catalysis, recent advancements in photoredox catalysis offer a milder and more selective alternative for C-Cl bond activation.

Aroyl chlorides have been successfully employed as precursors for acyl radicals under visible-light photoredox conditions. rsc.org This approach could be extended to this compound, where the acyl chloride moiety could be transformed into an acyl radical. This reactive intermediate could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, opening up new avenues for the synthesis of novel derivatives.

Furthermore, the C-Cl bond on the pyridine (B92270) ring could be a target for photoredox-catalyzed cross-coupling reactions. While the activation of aryl chlorides can be challenging, the development of more potent photocatalysts and innovative reaction protocols is continually expanding the scope of these transformations. The functionalization of this position could lead to the introduction of various substituents, thereby enabling the synthesis of a diverse library of compounds for biological screening or material science applications. Mechanistic studies suggest that these transformations can proceed through a free radical pathway, offering a complementary reactivity to traditional metal-catalyzed methods. researchgate.net

Biocatalytic Approaches for Nicotinoyl Chloride Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. The application of biocatalysis to the synthesis and transformation of nicotinoyl chloride derivatives is a promising area of research. Enzymes could be employed for both the synthesis of the this compound precursor, 6-chloro-5-methoxynicotinic acid, and for the selective functionalization of the molecule.

Recent advances in the enzymatic synthesis of nicotinic acid and its derivatives have highlighted the potential of biocatalyst-mediated processes. frontiersin.orgnih.gov For example, nitrilases have been used for the conversion of cyanopyridines to nicotinic acids with high efficiency and selectivity. frontiersin.orgnih.gov This approach could potentially be adapted for the synthesis of the chlorinated and methoxylated nicotinic acid precursor.

Furthermore, the field of enzymatic halogenation and dehalogenation is rapidly advancing, with a growing number of identified and engineered enzymes capable of catalyzing these transformations on aromatic substrates. nih.govnih.govacs.orgscispace.com A dehalogenase could be used to selectively remove the chlorine atom from this compound, providing access to the corresponding des-chloro derivative under mild, aqueous conditions. Conversely, a halogenase could be used to introduce a chlorine atom at a specific position on a nicotinic acid scaffold. The high regio- and stereoselectivity of enzymes could offer significant advantages over traditional chemical methods.

Table 2: Potential Biocatalytic Transformations for this compound and its Precursors
Enzyme ClassPotential TransformationAdvantages
NitrilaseConversion of a cyanopyridine precursor to 6-chloro-5-methoxynicotinic acid.High selectivity, mild reaction conditions, and reduced waste generation.
HalogenaseRegioselective chlorination of a nicotinic acid precursor.High regioselectivity, avoiding the need for protecting groups.
DehalogenaseSelective removal of the chlorine atom from this compound.Mild and environmentally friendly dehalogenation.
HydrolaseHydrolysis of the acyl chloride to the corresponding carboxylic acid.Controlled hydrolysis under mild conditions.

Exploration of this compound in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of non-covalent interactions to design and synthesize complex, self-assembling systems. The pyridine and nicotinamide (B372718) motifs are well-known building blocks in supramolecular chemistry due to their ability to participate in hydrogen bonding and metal coordination. This compound, and its derivatives, could serve as versatile synthons for the construction of novel supramolecular architectures.

The nicotinamide unit can form robust hydrogen-bonded chains and networks, which are fundamental to the structure of many supramolecular polymers and gels. researchgate.net The presence of the chloro and methoxy (B1213986) substituents on the pyridine ring of this compound can be used to tune the electronic properties and steric hindrance of the molecule, thereby influencing the strength and directionality of the non-covalent interactions. This could allow for the rational design of self-assembling systems with specific properties.

Furthermore, the reaction of this compound with various amines would lead to a library of nicotinamides with diverse functionalities. These nicotinamide derivatives could then be explored for their ability to form co-crystals, liquid crystals, or other organized assemblies. tandfonline.com The study of the supramolecular structures of isomeric chloro-N-(nitrophenyl)nicotinamides has already demonstrated the diverse hydrogen bonding patterns that can be achieved with substituted nicotinamides. nih.gov The exploration of this compound in this context could lead to the discovery of new materials with interesting optical, electronic, or biological properties.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to transform the landscape of chemical synthesis and discovery. preprints.org These powerful computational tools can be used to predict the outcomes of chemical reactions, optimize reaction conditions, and even propose novel synthetic routes. For a molecule like this compound, AI and ML could be applied in several key areas.

Firstly, ML models can be trained on large datasets of chemical reactions to predict the reactivity of the C-Cl bond and the acyl chloride group in this compound under various conditions. nih.gov This could help chemists to identify the most promising reaction conditions for a desired transformation, thereby reducing the amount of trial-and-error experimentation required. The prediction of regioselectivity in the functionalization of heterocycles is a particularly challenging area where ML has shown significant promise. nih.gov

Finally, generative AI models can be used to propose novel derivatives of this compound with desired properties. By learning the relationships between chemical structure and activity from existing data, these models can generate new molecular structures that are likely to be active in a particular biological or material science application. While challenges remain in the application of ML to complex chemical systems, the continued development of these technologies holds great promise for accelerating the discovery and development of new molecules based on the this compound scaffold. acs.orgicm.edu.pl

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